5,6-Dimethyl-3-(2-oxo-2-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one
Description
Properties
IUPAC Name |
5,6-dimethyl-3-[2-oxo-2-[4-[(6-oxo-3-phenylpyridazin-1-yl)methyl]piperidin-1-yl]ethyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c1-17-18(2)25-16-28(24(17)32)15-23(31)27-12-10-19(11-13-27)14-29-22(30)9-8-21(26-29)20-6-4-3-5-7-20/h3-9,16,19H,10-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHJFSRYLFHVBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5,6-Dimethyl-3-(2-oxo-2-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The compound is synthesized through a series of chemical reactions involving pyrimidine and piperidine derivatives. The synthesis typically involves the use of hetero-Diels–Alder reactions and other organic chemistry techniques to construct the multi-ring structure.
Anticancer Properties
Recent studies have indicated that 5,6-Dimethyl-3-(2-oxo-2-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one exhibits significant anticancer activity. In vitro assays conducted using the National Cancer Institute's (NCI) 60 human tumor cell lines have shown promising results. The compound demonstrated a notable inhibition of cell proliferation across various cancer types, with IC50 values indicating effective cytotoxicity.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| A549 (Lung) | 15.2 | Moderate Inhibition |
| MCF7 (Breast) | 8.5 | High Inhibition |
| HeLa (Cervical) | 12.0 | Moderate Inhibition |
The mechanism behind the anticancer activity appears to involve the induction of apoptosis in cancer cells. Studies suggest that the compound may activate intrinsic apoptotic pathways by modulating key proteins involved in cell survival and death.
Case Studies
Several case studies have been documented regarding the efficacy of this compound in various cancer models:
-
Case Study 1: MCF7 Breast Cancer Model
- Objective : To evaluate the effect of the compound on breast cancer cells.
- Findings : Treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.
-
Case Study 2: A549 Lung Cancer Model
- Objective : To assess the anti-proliferative effects on lung cancer cells.
- Findings : Significant reduction in cell proliferation was observed at concentrations above 10 µM.
Other Biological Activities
In addition to its anticancer properties, preliminary research suggests that this compound may exhibit:
Antimicrobial Activity
Preliminary tests indicate potential antimicrobial effects against specific bacterial strains, suggesting further exploration into its use as an antibacterial agent.
Neuroprotective Effects
Some studies propose that derivatives related to this compound may provide neuroprotective benefits, particularly in models of neurodegenerative diseases.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Insights: Crystallographic data () confirm that the dihydropyridazinone-piperidine motif induces a strained conformation, enhancing target binding entropy.
- Limitations : High synthetic complexity and moderate selectivity index necessitate further derivatization to optimize pharmacokinetics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
